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molecular formula C15H19BrN2O3 B8479607 tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate

tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate

Cat. No. B8479607
M. Wt: 355.23 g/mol
InChI Key: VBUHIXQZIABNQF-UHFFFAOYSA-N
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Patent
US08927536B2

Procedure details

A solution of the compound (25.8 g, 107 mmol) obtained in Example 16-1), 1-hydroxybenzotriazole (15.9 g, 118 mmol), triethylamine (37.4 mL, 268 mol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (22.6 g, 118 mmol), and tert-butoxycarbonylhydrazide (17.0 g, 129 mmol) in N,N-dimethylformamide (500 mL) was stirred at room temperature for 15 h. Saturated aqueous sodium hydrogencarbonate was added to the reaction mixture, and the mixture was extracted with dichloromethane. The organic layer was washed with water and saturated sodium chloride solution in this order and dried with anhydrous sodium sulfate, and then the solvent was distilled off under reduced pressure. The residue was dried under reduced pressure to obtain the title compound (36.2 g, 95%) as a white solid.
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
37.4 mL
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
[Compound]
Name
tert-butoxycarbonylhydrazide
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:11]([OH:13])=O)[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.O[N:15]1C2C=CC=CC=2N=[N:16]1.[CH2:24](N(CC)CC)C.Cl.C(N=C=N[CH2:37][CH2:38][CH2:39]N(C)C)C.[C:43](=[O:46])([O-])[OH:44].[Na+]>CN(C)C=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([C:11]([NH:15][NH:16][C:43]([O:44][C:38]([CH3:37])([CH3:39])[CH3:24])=[O:46])=[O:13])[CH2:9][CH2:10]2)=[CH:6][CH:7]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
25.8 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CC1)C(=O)O
Name
Quantity
15.9 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
37.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
22.6 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
tert-butoxycarbonylhydrazide
Quantity
17 g
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with water and saturated sodium chloride solution in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(CC1)C(=O)NNC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 36.2 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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